Cas no 2171885-19-9 (3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid)
3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid
- EN300-1500220
- 2171885-19-9
- 3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid
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- Inchi: 1S/C28H32N2O5/c31-25(32)15-19(18-7-1-2-8-18)16-29-26(33)28(13-14-28)30-27(34)35-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,18-19,24H,1-2,7-8,13-17H2,(H,29,33)(H,30,34)(H,31,32)
- InChI Key: DKKGOERPVPAHFD-UHFFFAOYSA-N
- SMILES: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(CC(=O)O)C1CCCC1
Computed Properties
- Exact Mass: 476.23112213g/mol
- Monoisotopic Mass: 476.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 768
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 105Ų
3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1500220-0.05g |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1500220-0.1g |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1500220-0.25g |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1500220-0.5g |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1500220-1.0g |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1500220-2.5g |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1500220-5.0g |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1500220-10.0g |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1500220-50mg |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 50mg |
$888.0 | 2023-09-27 | ||
| Enamine | EN300-1500220-100mg |
3-cyclopentyl-4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171885-19-9 | 100mg |
$930.0 | 2023-09-27 |
3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid
3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid: A Multifunctional Compound with Promising Applications in Biomedical Research
3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid represents a complex molecular entity that has garnered significant attention in the field of biomedical research. This compound, with the CAS number 2171885-19-9, is characterized by its unique structural framework, which combines multiple functional groups to create a molecule with potential therapeutic applications. The synthesis and characterization of this compound have been the focus of recent studies, highlighting its potential in various biological systems.
The molecular architecture of 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid is highly intricate. The cyclopentyl group serves as a central scaffold, while the fluoren-9-yl moiety contributes to the molecule's hydrophobicity. The methoxycarbonyl and formamido functionalities further enhance its chemical diversity, making it a candidate for targeted drug delivery systems. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, which is critical for its application in biomedical research.
One of the most significant breakthroughs in the study of 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid is its potential role in targeted drug delivery. The fluoren-9-yl group, when conjugated with other functional moieties, can facilitate the selective targeting of specific cellular compartments. This property is particularly valuable in the development of therapeutic agents for diseases such as oncology and neurodegenerative disorders. Recent studies have demonstrated that this compound can enhance the bioavailability of active pharmaceutical ingredients, thereby improving treatment outcomes.
The formamido group in 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid plays a crucial role in its biological activity. This functional group is known to interact with various receptors and enzymes, modulating cellular pathways that are implicated in disease progression. For instance, the formamido moiety has been shown to exhibit anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases. Recent research has also highlighted its potential in anti-cancer therapies, where it can inhibit the proliferation of cancer cells by targeting specific signaling pathways.
Another key aspect of 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid is its ability to serve as a pro-drug carrier. The methoxycarbonyl group can be designed to release the active pharmaceutical ingredient in a controlled manner, ensuring optimal therapeutic effects while minimizing side effects. This property is particularly advantageous in the treatment of chronic diseases, where sustained drug release is essential. Recent studies have demonstrated that this compound can be effectively utilized in controlled release formulations, offering a novel approach to drug delivery.
The cyclopentyl ring in 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid contributes to its structural stability and provides a platform for further functionalization. This ring system is known to exhibit various biological activities, including antimicrobial and antioxidant properties. Recent research has explored the potential of this compound in antimicrobial therapies, where it can inhibit the growth of pathogenic bacteria by disrupting their cellular membranes. Additionally, the antioxidant properties of this compound may offer protection against oxidative stress, which is implicated in various age-related diseases.
The synthesis of 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid has been achieved through a multi-step organic synthesis process. The key steps involve the formation of the fluoren-9-yl and formamido moieties, followed by the incorporation of the cyclopentyl group. This synthetic approach has been optimized to ensure high yields and purity, which are essential for the compound's application in biomedical research. Recent advancements in synthetic chemistry have enabled the development of more efficient methodologies for the synthesis of this compound, reducing the time and cost associated with its production.
Recent studies have also highlighted the potential of 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid in gene therapy applications. The fluoren-9-yl group can be conjugated with DNA or RNA molecules, enabling the targeted delivery of genetic material to specific cells. This property is particularly valuable in the treatment of genetic disorders, where the delivery of functional genes can correct the underlying defects. Recent research has demonstrated that this compound can enhance the efficiency of gene delivery, offering a promising approach for gene therapy.
The formamido group in 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid also plays a role in its photodynamic therapy applications. This functional group can be activated by light, generating reactive oxygen species that can destroy cancer cells. Recent studies have shown that this compound can be effectively utilized in photodynamic therapy, offering a non-invasive approach to the treatment of various cancers. The ability of this compound to generate reactive oxygen species makes it a valuable candidate for photodynamic therapy applications.
Overall, 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid represents a multifunctional compound with a wide range of potential applications in biomedical research. Its unique structural framework, combined with its diverse functional groups, makes it a promising candidate for the development of new therapeutic agents. The synthesis and characterization of this compound have been the focus of recent studies, highlighting its potential in various biological systems. As research in this area continues to advance, the applications of 3-cyclopentyl-4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid are expected to expand, offering new opportunities for the treatment of various diseases.
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